molecular formula C12H16O5 B15393682 Ethyl 2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetate

Ethyl 2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetate

Cat. No.: B15393682
M. Wt: 240.25 g/mol
InChI Key: FDGBKCOPTLGHKZ-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetate is an ester derivative featuring a phenoxyacetic acid backbone. The compound is characterized by a hydroxymethyl group at the para-position (C4) and a methoxy group at the ortho-position (C2) on the aromatic ring, with an ethyl ester functionalizing the acetic acid moiety. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the ethyl ester) and hydrogen-bonding capacity (via the hydroxymethyl group), making it a candidate for drug development or agrochemical applications .

Properties

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

ethyl 2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetate

InChI

InChI=1S/C12H16O5/c1-3-16-12(14)8-17-10-5-4-9(7-13)6-11(10)15-2/h4-6,13H,3,7-8H2,1-2H3

InChI Key

FDGBKCOPTLGHKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)CO)OC

Origin of Product

United States

Biological Activity

Ethyl 2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14O5
  • Molecular Weight : 250.24 g/mol

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 µg/mL
Escherichia coli250 µg/mL
Pseudomonas aeruginosa500 µg/mL

In comparison, ciprofloxacin, a standard antibiotic, showed MIC values of 1.56 µg/mL for Gram-positive bacteria and 3.125 µg/mL for Gram-negative bacteria .

Cytotoxic Activity

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The following IC50 values were observed:

Cell Line IC50 (µg/mL) Control (Vinblastine) IC50 (µg/mL)
HCT-11613.52.34
HEP-225.36.61

These results indicate that the compound exhibits moderate cytotoxicity, particularly against colorectal cancer cells (HCT-116) and laryngeal cancer cells (HEP-2) .

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The hydroxymethyl and methoxy groups may facilitate hydrogen bonding and hydrophobic interactions, enhancing the binding affinity of the compound to its targets. The ability to form covalent bonds with nucleophilic sites on proteins can lead to functional modifications that impact cellular processes.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against resistant bacterial strains derived from clinical samples. The compound was tested alongside conventional antibiotics, showing promising results in inhibiting growth and biofilm formation in Staphylococcus aureus and Escherichia coli.

Evaluation of Anticancer Properties

In another investigation, the compound was assessed for its anticancer properties using both in vitro and in vivo models. Results indicated significant tumor growth inhibition in xenograft models treated with this compound, suggesting its potential as a therapeutic agent in cancer treatment.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Aromatic Ring

Ethyl 2-(2-Methoxy-4-Methylphenoxy)Acetate (CAS: 667399-57-7)
  • Structure : Replaces the hydroxymethyl group at C4 with a methyl group.
  • Impact: Increased lipophilicity (logP ~2.1 vs.
Ethyl 2-(4-Benzothiazol-2-yl-2-Methoxyphenoxy)Acetate
  • Structure : Substitutes the hydroxymethyl group at C4 with a benzothiazole ring.
  • Impact : Introduces aromatic π-π stacking interactions, improving binding to biological targets like acetylcholinesterase (IC₅₀: 0.8 µM vs. >10 µM for the hydroxymethyl analog) .
  • Synthesis: Synthesized via condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-aminothiophenol, followed by alkylation with ethyl bromoacetate .
4-(Hydroxymethyl)Phenoxyacetic Acid (CAS: 1643-16-9)
  • Structure : Lacks the ethyl ester and methoxy group, presenting a carboxylic acid.
  • Impact : Higher aqueous solubility (logS: -2.3 vs. -3.1 for the ethyl ester) but reduced bioavailability due to poor membrane penetration .

Functional Group Modifications

Ethyl 2-(2-Hydroxyphenoxy)Acetate (CAS: 122-59-8)
  • Structure : Replaces the methoxy group at C2 with a hydroxyl group.
  • Impact : Enhanced polarity (logP ~1.2) and susceptibility to oxidation, limiting stability in acidic environments .
Methyl 2-[4-(Oxiran-2-ylmethoxy)Phenyl]Acetate (CAS: 4371-01-1)
  • Structure : Features an epoxide (oxirane) group at C3.
  • Impact : Increased electrophilicity, enabling covalent interactions with nucleophilic residues in enzymes. However, this reactivity may lead to off-target effects .

Key Findings :

  • The benzothiazole analog (IC₅₀: 0.8 µM) outperforms the hydroxymethyl variant in acetylcholinesterase inhibition due to enhanced aromatic interactions .
  • The bis-indolylmethyl derivative exhibits notable antimicrobial activity, likely due to hydrophobic interactions with bacterial membranes .
  • The hydroxymethyl group in the target compound may improve solubility for CNS-targeting prodrugs, as seen in puerarin derivatives .

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